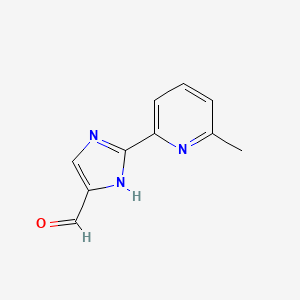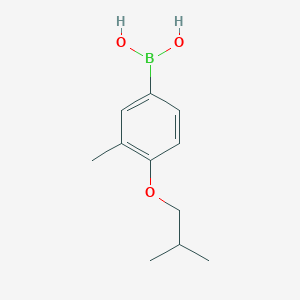![molecular formula C12H16O2 B13699959 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a tert-butyl group attached to a dihydrobenzo dioxine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with appropriate reagents. One common method includes the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile, followed by cyclotetramerization to form the desired compound . The reaction conditions often involve the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
4-tert-Butylcatechol: A precursor in the synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine.
tert-Butylhydroquinone: A related compound with antioxidant properties.
tert-Butylbenzoquinone: An oxidation product of tert-butylhydroquinone with antibacterial activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other similar compounds.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
5-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3 |
InChIキー |
AQZQIXKSMACYTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=CC=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)

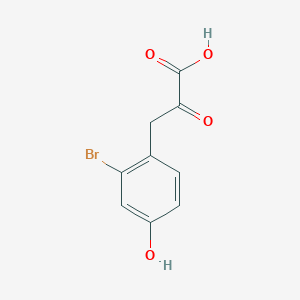
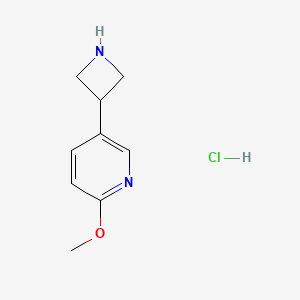
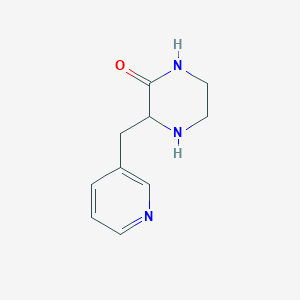
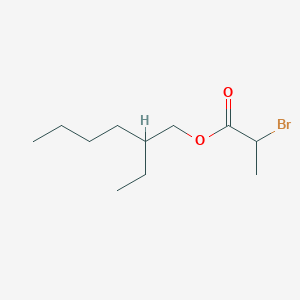
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
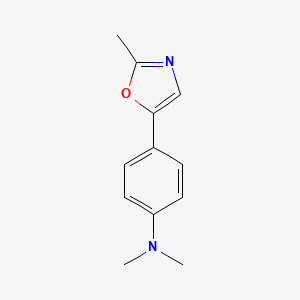
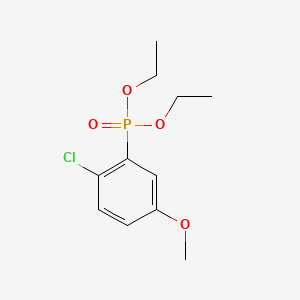
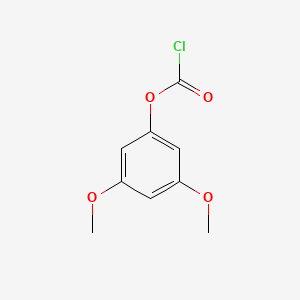
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
